2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is an organic compound, potentially valuable due to its unique molecular structure. This compound's distinct features make it an interesting subject of study in various scientific domains, including chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved via multiple routes, including:
Grignard Reaction: One common method involves using a Grignard reagent to form the azetidine ring structure. Reaction conditions typically involve a dry solvent, like diethyl ether, under an inert atmosphere to prevent moisture from interfering.
Amination Reaction: Another approach includes nucleophilic aromatic substitution to introduce the pyridazin-3-yl group, often performed in the presence of a base such as potassium carbonate in a polar solvent like DMSO.
Industrial Production Methods: For industrial-scale production, the following methods might be employed:
Continuous Flow Synthesis: To scale up the synthesis, continuous flow reactors can be used for improved control over reaction conditions and enhanced yield.
Catalytic Processes: Utilizing heterogeneous catalysts to facilitate reactions at lower temperatures and pressures, ensuring higher efficiency and reduced costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing propan-2-ylsulfanyl group.
Reduction: The carbonyl group present in the structure can be reduced under appropriate conditions using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions of the aromatic and heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines and alkoxides (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides or sulfones may be major products depending on the degree of oxidation.
Reduction: Secondary alcohols or hydrocarbons, contingent upon the specific reducing conditions.
Substitution: Varied substituted aromatic or heterocyclic derivatives.
Scientific Research Applications
Chemistry: This compound can serve as a model for studying reaction mechanisms and developing new synthetic methodologies. Biology: Potential bioactivity, including interactions with enzymes or receptors, makes it a candidate for biological research. Medicine: Could be investigated for pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Industry: Applications in material science or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The propan-2-ylsulfanyl and pyridazin-3-yl groups might facilitate binding to these targets, affecting biological pathways and eliciting desired therapeutic effects.
Comparison with Similar Compounds
2-[4-(Methanesulfonyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
2-[4-(Ethylsulfonyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
Uniqueness: The presence of the propan-2-ylsulfanyl group offers different steric and electronic properties, potentially resulting in unique reactivity and biological activity compared to other similar compounds.
This multifaceted compound offers a wealth of avenues for research and application, making it a compelling subject for further scientific exploration.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNNMRPQCDUPHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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